2-((1-Methyl-1H-pyrazol-4-YL)methylene)hydrazine-1-carbothioamide
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Overview
Description
[[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea: is a chemical compound with the molecular formula C6H9N5S and a molecular weight of 183.24 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol, at room temperature. The product is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial growth, leading to its antibacterial properties .
Comparison with Similar Compounds
- 1-methyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
- 1-methyl-1H-pyrazole-4-yl)methylidene]amino]thiourea derivatives
Uniqueness: [[1-methyl-1H-pyrazol-4-yl)methylidene]amino]thiourea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
Molecular Formula |
C6H9N5S |
---|---|
Molecular Weight |
183.24 g/mol |
IUPAC Name |
[(Z)-(1-methylpyrazol-4-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H9N5S/c1-11-4-5(3-9-11)2-8-10-6(7)12/h2-4H,1H3,(H3,7,10,12)/b8-2- |
InChI Key |
PNVMXCWPCKOFKI-WAPJZHGLSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=N\NC(=S)N |
Canonical SMILES |
CN1C=C(C=N1)C=NNC(=S)N |
Origin of Product |
United States |
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